N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic heptane structure
Properties
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,20-13-14-8-9-16(20)12-14)19-10-11-23-18-7-3-5-15-4-1-2-6-17(15)18/h1-7,14,16,19H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUAZVBODFPOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2S(=O)(=O)NCCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves a multi-step process. One common method includes the esterification of monoethers derived from ethylene glycol and bicyclic alcohols with acrylic acid, using naphthalene-1,5-disulfonic acid as a catalyst . The related propionates and isobutyrates can be prepared by hydrogenation of these acrylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl-acetic acid, compound with 1-bicyclo(2.2.1)hept-2-yl-ethylamine
- Bicyclo[2.2.1]hept-2-yloxyethyl acrylates
Uniqueness
N-(2-naphthalen-1-yloxyethyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific structural features, such as the combination of a naphthalene moiety with a bicyclic heptane structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
